molecular formula C10H15IO3 B14308540 Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate CAS No. 110528-50-2

Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B14308540
CAS No.: 110528-50-2
M. Wt: 310.13 g/mol
InChI Key: GNMUKIBBASKMEP-UHFFFAOYSA-N
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Description

Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate is an organic compound that belongs to the class of iodinated cyclopentane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate typically involves the esterification of a cyclopentanone derivative with an iodopropyl group. One common method involves the reaction of 3-iodopropanol with cyclopentanone in the presence of an acid catalyst to form the intermediate, which is then esterified with methanol to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like boron trifluoride etherate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group in the cyclopentane ring can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium azide, potassium cyanide, and thiols for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohol derivatives.

Scientific Research Applications

Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The iodopropyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the carbonyl group in the cyclopentane ring can participate in nucleophilic addition reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate include:

  • Methyl 1-(3-bromopropyl)-2-oxocyclopentane-1-carboxylate
  • Methyl 1-(3-chloropropyl)-2-oxocyclopentane-1-carboxylate
  • Methyl 1-(3-fluoropropyl)-2-oxocyclopentane-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its iodopropyl group, which provides distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing unique reactivity patterns .

Properties

CAS No.

110528-50-2

Molecular Formula

C10H15IO3

Molecular Weight

310.13 g/mol

IUPAC Name

methyl 1-(3-iodopropyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H15IO3/c1-14-9(13)10(6-3-7-11)5-2-4-8(10)12/h2-7H2,1H3

InChI Key

GNMUKIBBASKMEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1=O)CCCI

Origin of Product

United States

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